molecular formula C22H14N2O5 B5042738 (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid

(2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid

Cat. No.: B5042738
M. Wt: 386.4 g/mol
InChI Key: KIMLCUKBARWZBP-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzamido group, a nitrofluorenylidene moiety, and an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid typically involves a multi-step process. One common method includes the condensation of 2-nitrofluorenone with benzamide in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzamido compounds .

Scientific Research Applications

(2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-21(13-6-2-1-3-7-13)23-20(22(26)27)19-17-9-5-4-8-15(17)16-11-10-14(24(28)29)12-18(16)19/h1-12H,(H,23,25)(H,26,27)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMLCUKBARWZBP-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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